molecular formula C12H12N4OS B11640837 8-ethoxy-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-ethoxy-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B11640837
M. Wt: 260.32 g/mol
InChI Key: ZCFYYCVFQNEUHJ-UHFFFAOYSA-N
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Description

8-ETHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE is a complex heterocyclic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole ring fused with a triazine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylindole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl orthoformate and sulfur to yield the desired triazinoindole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-ETHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

8-ETHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 8-ETHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE: Lacks the ethoxy group, which may affect its biological activity and solubility.

    8-ETHOXY-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE: Similar structure but without the methyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both ethoxy and methyl groups in 8-ETHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE makes it unique compared to its analogs. These substituents can influence the compound’s lipophilicity, electronic properties, and overall biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

8-ethoxy-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C12H12N4OS/c1-3-17-7-4-5-9-8(6-7)10-11(16(9)2)13-12(18)15-14-10/h4-6H,3H2,1-2H3,(H,13,15,18)

InChI Key

ZCFYYCVFQNEUHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)C

Origin of Product

United States

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